molecular formula C10H10ClNO B2413250 7-Methoxyquinoline Hydrochloride CAS No. 1418117-82-4

7-Methoxyquinoline Hydrochloride

Cat. No.: B2413250
CAS No.: 1418117-82-4
M. Wt: 195.65
InChI Key: WBDYBWPAQXRERD-UHFFFAOYSA-N
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Description

7-Methoxyquinoline Hydrochloride is a chemical compound with the molecular formula C10H10ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry. Its unique structure and properties make it a valuable compound for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxyquinoline Hydrochloride can be achieved through several methods. One common method involves the reaction of 7-methoxyquinoline with hydrochloric acid. This reaction typically occurs under controlled conditions to ensure the purity and yield of the final product .

Another method involves the use of microwave-assisted synthesis, which has been shown to be an efficient and green approach. This method utilizes microwave radiation to accelerate the reaction, reducing the reaction time and energy consumption .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using batch or continuous flow reactors. These methods ensure consistent quality and high yield of the compound. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Methoxyquinoline Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups and properties. These derivatives are valuable for further research and applications in medicinal and synthetic chemistry .

Scientific Research Applications

7-Methoxyquinoline Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: In biological research, it is used to study the interactions of quinoline derivatives with biological molecules.

    Medicine: Quinoline derivatives, including this compound, have shown potential as anticancer, antimicrobial, and antiviral agents.

    Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 7-Methoxyquinoline Hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it can interact with enzymes and receptors, leading to the inhibition or activation of specific biological pathways. For example, quinoline derivatives are known to inhibit the activity of certain enzymes involved in cancer cell proliferation, making them effective anticancer agents .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: This compound is similar in structure but has a hydroxyl group instead of a methoxy group.

    Quinine: A well-known antimalarial drug, quinine has a similar quinoline structure but with different functional groups.

Uniqueness

7-Methoxyquinoline Hydrochloride is unique due to its methoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for exploring new synthetic pathways and developing novel therapeutic agents .

Properties

IUPAC Name

7-methoxyquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO.ClH/c1-12-9-5-4-8-3-2-6-11-10(8)7-9;/h2-7H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDYBWPAQXRERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=N2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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